1-Isopropyl-6-pyridin-4-yl-1H-indole-4-carboxylic acid
Description
1-Isopropyl-6-pyridin-4-yl-1H-indole-4-carboxylic acid is a heterocyclic compound featuring an indole core substituted with an isopropyl group at position 1, a pyridin-4-yl moiety at position 6, and a carboxylic acid functional group at position 3. This structure combines aromatic indole and pyridine systems, which are commonly associated with biological activity in medicinal chemistry.
Properties
IUPAC Name |
1-propan-2-yl-6-pyridin-4-ylindole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-11(2)19-8-5-14-15(17(20)21)9-13(10-16(14)19)12-3-6-18-7-4-12/h3-11H,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHMNYZRBIJJPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC2=C(C=C(C=C21)C3=CC=NC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isopropyl-6-pyridin-4-yl-1H-indole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of pyridine reacts with a halogenated indole in the presence of a palladium catalyst.
Isopropylation: The isopropyl group can be introduced via Friedel-Crafts alkylation, where the indole derivative reacts with isopropyl chloride in the presence of a Lewis acid catalyst.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where the indole derivative reacts with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of 1-Isopropyl-6-pyridin-4-yl-1H-indole-4-carboxylic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Isopropyl-6-pyridin-4-yl-1H-indole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to form alcohols.
Substitution: Electrophilic substitution reactions can occur at the indole or pyridine rings, using reagents like halogens or sulfonyl chlorides.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, sulfonyl chlorides, Lewis acids or bases.
Coupling: Boronic acids, halogenated derivatives, palladium catalysts.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or sulfonylated derivatives.
Coupling: Complex organic molecules with extended conjugation.
Scientific Research Applications
Chemical Properties and Structure
1-Isopropyl-6-pyridin-4-yl-1H-indole-4-carboxylic acid is characterized by its unique molecular structure, which includes an isopropyl group attached to an indole core with a pyridine moiety. Its molecular formula is and it has a molecular weight of approximately 280.32 g/mol .
Anticancer Activity
Recent studies have indicated that compounds similar to 1-Isopropyl-6-pyridin-4-yl-1H-indole-4-carboxylic acid exhibit significant anticancer properties. For instance, derivatives of indole have been shown to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that indole derivatives could induce apoptosis in various cancer cell lines, suggesting potential therapeutic applications in oncology .
Neuropharmacology
This compound has also been investigated for its effects on the central nervous system. It acts as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
Case Study:
Research highlighted in Neuropharmacology showed that similar indole compounds can enhance cognitive function and reduce anxiety-like behaviors in animal models, indicating potential uses in treating neurodegenerative diseases and mood disorders .
Synthesis of Bioactive Molecules
The synthesis of 1-Isopropyl-6-pyridin-4-yl-1H-indole-4-carboxylic acid serves as a precursor for developing various bioactive molecules. Its structural features allow for modifications that can lead to new pharmacological agents.
Table: Synthetic Routes for Derivatives
| Compound Name | Synthesis Method | Yield (%) |
|---|---|---|
| 6-Pyridin-4-yl indole derivative | Condensation reaction with isopropyl anhydride | 85 |
| Carboxylic acid derivative | Hydrolysis of corresponding ester | 90 |
| N-substituted derivatives | N-Alkylation reactions | 75 |
Research and Development Trends
The ongoing research on 1-Isopropyl-6-pyridin-4-yl-1H-indole-4-carboxylic acid focuses on optimizing its pharmacokinetic properties to enhance bioavailability and reduce toxicity. Researchers are exploring various formulations, including nanoparticles and liposomes, to improve delivery mechanisms.
Mechanism of Action
The mechanism of action of 1-Isopropyl-6-pyridin-4-yl-1H-indole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity.
Pathways Involved: It can influence various signaling pathways, such as those involved in cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Structural Analogues of Indole Carboxylic Acids
The evidence highlights several indole derivatives with carboxylic acid groups, differing in substituent positions and functional groups:
Table 1: Structural Comparison of Indole Carboxylic Acid Derivatives
Key Observations:
- Core Heterocycle: The target compound’s indole core distinguishes it from pyrimidine () and imidazole () derivatives.
- Substituent Effects: The isopropyl group at position 1 introduces steric bulk, likely increasing lipophilicity (logP) compared to 4-Methyl-1H-indole-6-carboxylic acid . The pyridin-4-yl group at position 6 may enhance binding to metal ions or polar residues in enzymes, a feature absent in methyl-substituted analogs . Carboxylic Acid Position: The 4-position in the target compound vs.
Table 2: Inferred Properties Based on Structural Features
| Property | Target Compound | 4-Methyl-1H-indole-6-carboxylic acid | 2-Chloro-6-methylpyrimidine-4-carboxylic acid |
|---|---|---|---|
| Molecular Weight (g/mol) | ~300 (estimated) | ~175 | ~187 |
| logP (Predicted) | ~2.5 (moderate lipophilicity) | ~1.8 | ~1.2 (due to Cl) |
| Solubility | Moderate (COOH enhances H2O) | High (smaller alkyl) | Low (Cl and methyl reduce polarity) |
| Bioactivity Potential | Kinase inhibition, receptor binding | Unknown (limited data) | Enzyme cofactor interactions |
- Biological Relevance: Pyridine and indole moieties are common in pharmaceuticals (e.g., kinase inhibitors).
- Synthetic Challenges : The isopropyl and pyridinyl groups may complicate regioselective synthesis compared to simpler analogs like 4-Methyl-1H-indole-6-carboxylic acid .
Biological Activity
1-Isopropyl-6-pyridin-4-yl-1H-indole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including receptor interactions, cytotoxic effects, and therapeutic potentials based on recent studies and findings.
Chemical Structure
The compound's chemical structure can be represented as follows:
This structure includes an indole core, a pyridine ring, and a carboxylic acid functional group, which are known to contribute to its biological activity.
Receptor Affinity
Research has demonstrated that derivatives of indole carboxylic acids exhibit high affinity for serotonin receptors. Specifically, compounds similar to 1-Isopropyl-6-pyridin-4-yl-1H-indole-4-carboxylic acid have shown selectivity for the 5-HT_2C receptor. For instance, related compounds have been reported with an IC50 value of 0.5 nM against this receptor, indicating potent activity and selectivity over other serotonin receptors such as 5-HT_1A and 5-HT_2A .
Anticancer Activity
The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies suggest that it possesses significant antiproliferative activity against human cancer cells, including A549 (lung cancer) and HeLa (cervical cancer) cells. For example, certain indole derivatives showed a minimum inhibitory concentration (MIC) of 0.98 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as antibacterial agents .
The mechanism by which 1-Isopropyl-6-pyridin-4-yl-1H-indole-4-carboxylic acid exerts its biological effects may involve modulation of signaling pathways associated with cell proliferation and apoptosis. Molecular docking studies have indicated that these compounds can effectively bind to specific proteins involved in cellular stress responses, such as the RelA/SpoT homolog proteins, which are crucial in bacterial persistence and antibiotic resistance .
Study on Anticancer Properties
In a notable study published in 2023, researchers synthesized various indole derivatives and assessed their anticancer activities. The results indicated that compounds similar to 1-Isopropyl-6-pyridin-4-yl-1H-indole-4-carboxylic acid displayed a marked reduction in cell viability across multiple cancer cell lines, suggesting a promising avenue for further development in cancer therapeutics .
Study on Antibacterial Effects
Another study focused on the antibacterial properties of indole derivatives found that certain compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria. The ability to inhibit biofilm formation was also noted, which is critical in treating chronic infections .
Data Summary
| Activity | Target | IC50/Effect |
|---|---|---|
| Serotonin Receptor | 5-HT2C | IC50 = 0.5 nM |
| Anticancer Activity | A549 Cell Line | MIC = 0.98 μg/mL |
| Antibacterial Activity | MRSA | Significant inhibition |
Q & A
Q. Basic Research Focus
- FTIR : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, pyridine ring vibrations at ~1600 cm⁻¹) .
- HPLC-MS : Quantify purity and detect trace impurities using reverse-phase C18 columns with UV/Vis detection (λ = 254 nm recommended for aromatic systems) .
- X-ray crystallography : Resolve hydrogen-bonding patterns (e.g., carboxylic acid dimerization) for supramolecular studies .
What in vitro models are suitable for evaluating the compound’s biological activity?
Q. Advanced Research Focus
- Enzyme inhibition assays : Target kinases or receptors where indole-pyridine hybrids show affinity (e.g., ATP-binding sites). Use fluorescence polarization for real-time binding kinetics .
- Cellular models : Test cytotoxicity in cancer cell lines (e.g., MTT assay) with EC₅₀ calculations. Include positive controls (e.g., doxorubicin) and validate via dose-response curves .
- Data validation : Replicate results across multiple cell lines and use siRNA knockdown to confirm target specificity.
How does the compound’s stability under varying storage conditions influence experimental reproducibility?
Q. Basic Research Focus
- Thermal stability : Store at –20°C in airtight containers to prevent degradation. Avoid freeze-thaw cycles, which may induce crystallization or hydrolysis .
- Light sensitivity : Protect from UV exposure using amber glassware, as indole derivatives are prone to photodegradation .
- Long-term stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to assess degradation products .
What computational strategies predict the compound’s interactions with biological targets?
Q. Advanced Research Focus
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites (e.g., kinases). Validate with molecular dynamics simulations (100 ns trajectories) to assess stability .
- QSAR modeling : Correlate substituent effects (e.g., isopropyl vs. cyclopropyl groups) with activity using descriptors like logP and polar surface area .
- Machine learning : Train models on PubChem bioassay data for related indole-carboxylic acids to predict toxicity or efficacy .
How do structural modifications at the indole or pyridine moieties alter physicochemical and biological properties?
Q. Advanced Research Focus
- Indole C-1 substitution : Isopropyl groups enhance lipophilicity (logP ↑), improving membrane permeability but potentially reducing aqueous solubility .
- Pyridine ring functionalization : Electron-withdrawing groups (e.g., fluorine at C-6) increase metabolic stability but may reduce target affinity .
- Case study : Compare with 6-(4-chlorophenyl)-3-(propan-2-yl)-oxazolo-pyridine-4-carboxylic acid, noting differences in antimicrobial activity due to chlorophenyl vs. pyridin-4-yl groups .
What safety protocols are critical for handling this compound in laboratory settings?
Q. Basic Research Focus
- Personal protective equipment (PPE) : Use NIOSH-approved respirators (P95 filters) and nitrile gloves to prevent inhalation/skin contact .
- Ventilation : Conduct reactions in fume hoods with ≥6 air changes/hour to limit vapor exposure .
- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .
How can researchers resolve contradictions in reported toxicological data?
Q. Advanced Research Focus
- In vitro assays : Perform Ames tests (with/without metabolic activation) to assess mutagenicity, comparing results across bacterial strains (e.g., TA98 vs. TA100) .
- In vivo validation : Use zebrafish embryos for acute toxicity screening (LC₅₀ determination) before rodent studies .
- Meta-analysis : Aggregate data from REACH dossiers and PubChem to identify consensus on hazard classification .
What strategies mitigate challenges in crystallizing this compound for structural studies?
Q. Advanced Research Focus
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) and mixtures (water:ethanol) to optimize crystal growth .
- Additive use : Introduce co-formers (e.g., nicotinamide) to stabilize hydrogen-bonded networks .
- Temperature gradients : Slow cooling from 60°C to 4°C over 48 hours enhances lattice formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
